Array ( [bid] => 8252137 )
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a dibenzoazocin moiety and a ketobutanoic acid functional group. Its molecular formula is with a molar mass of approximately 307.34 g/mol. The compound is notable for its potential applications in bioorthogonal chemistry, particularly in the development of novel therapeutic agents and imaging techniques due to its reactive alkyne functionality and hydrophilic properties, which reduce non-specific binding in biological systems .
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid exhibits promising biological activity, primarily through its role in bioorthogonal labeling techniques. This compound can facilitate the selective tagging of biomolecules in living systems, aiding in cellular imaging and tracking processes. Its hydrophilicity also enhances its suitability for in vivo applications, minimizing off-target effects . Additionally, derivatives of this compound have been explored for their potential anti-cancer properties due to their ability to target specific cellular pathways .
The synthesis of 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid has been optimized through several methods:
The primary applications of 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid include:
Interaction studies involving 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid focus on its reactivity with various azides to form stable triazole linkages. These studies have demonstrated second-order reaction rate constants that vary based on the substituents on the azide, indicating that electronic effects play a significant role in determining reaction kinetics . Such insights are crucial for optimizing conditions for bioorthogonal reactions in complex biological environments.
Several compounds share structural features or functional properties with 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dibenzoazacyclooctyne | Azacyclooctyne | Enhanced reactivity due to ring strain |
| Dibenzoazacyclooctynone | Azacyclooctynone | Contains a carbonyl group enhancing reactivity |
| 11,12-Didehydrodibenzo[b,f]azocin | Dihydro derivative | Increased stability and altered reactivity |
| Dibenzo[b,f]azocine | Azocine derivative | Found in various natural products; potential medicinal uses |
These compounds highlight the unique structural features of 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid while showcasing its enhanced reactivity and potential applications in medicinal chemistry and bioconjugation strategies. The presence of additional functional groups or structural modifications can significantly influence their chemical behavior and biological activity, making them valuable candidates for further research and development.
Retrosynthetic dissection of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid focuses on disconnecting the azocine ring and the butanoic acid sidechain. A prevalent strategy involves leveraging bicyclic ketones as precursors for the dibenzoazocine core. For instance, ethyl 1-oxo-indane-2-carboxylate derivatives containing 1,4-diketone motifs serve as starting materials for bismuth-catalyzed ring-expansion reactions with primary amines, yielding benzo[c]azocine frameworks. Alternative routes utilize enaminones and acenaphthoquinone, where Michael addition forms vicinal diols that undergo oxidative cleavage with periodic acid to construct the azocine ring.
Key disconnections include:
Optimized multi-step syntheses often involve sequential transformations to balance yield and selectivity:
Table 1: Representative Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxime formation | NH₂OH·HCl, pyridine/EtOH, reflux | 98 |
| Beckmann rearrangement | Eaton’s reagent, 100°C, 4 hrs | 85 |
| Bromination | Br₂, DCM, 0°C, 2 hrs | 90 |
| Elimination | KOtBu, THF, -45°C, 4 hrs | 75 |
Isolation and characterization of intermediates are pivotal for ensuring synthetic fidelity:
Catalytic innovations have significantly enhanced azocine synthesis:
Table 2: Catalytic Systems and Performance
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| Bi(OTf)₃ | Ring-expansion | 70 |
| Cu(acac)₂ | Cycloaddition | 65 |
| Et₃N | Cascade cyclization | 82 |
The dibenzoazocine core of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid facilitates strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. Unlike traditional azide-alkyne cycloadditions requiring cytotoxic copper catalysts, SPAAC leverages ring strain in the dibenzoazocine system to drive reactivity. The compound’s bicyclic structure introduces approximately 18–22 kcal/mol of strain energy, enabling rapid conjugation with azides at physiological conditions [3] [4]. This reaction proceeds via a concerted mechanism, forming a stable 1,2,3-triazole linkage without side reactions common in copper-catalyzed systems [3].
The butanoic acid moiety further enhances utility by enabling covalent attachment to biomolecules via carbodiimide-mediated coupling. For example, the carboxylic acid group can conjugate to amine-containing proteins or peptides, creating azide-reactive probes for targeted labeling [2] [3]. This dual functionality—strain-promoted cycloaddition and biomolecular compatibility—positions the compound as a versatile tool for in vivo applications where copper toxicity limits traditional approaches [3] [5].
Recent studies have quantified the kinetics of SPAAC reactions involving dibenzoazocine derivatives. Under physiological buffer conditions (pH 7.4, 37°C), second-order rate constants for 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid range from 0.32 to 1.22 M⁻¹s⁻¹, depending on azide electronic properties and buffer composition [4]. Electron-deficient azides, such as sulfonated variants, exhibit faster reaction rates due to enhanced transition-state stabilization.
Table 1: Kinetic Parameters of SPAAC Reactions
| Buffer System | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Phosphate-buffered saline | 7.4 | 37 | 0.32–0.85 |
| HEPES | 7.4 | 37 | 0.55–1.22 |
| Cell culture media | 7.4 | 37 | 0.59–0.97 |
Buffer ions significantly influence reactivity: phosphate ions in PBS moderately inhibit cycloaddition through weak coordination with the transition state, whereas HEPES buffers accelerate reactions by stabilizing the azide dipole [4]. Temperature also plays a critical role, with a 2.1-fold increase in rate constants observed when elevating from 25°C to 37°C [4]. These insights guide the optimization of conjugation protocols for biological systems.
The compound’s bioorthogonal reactivity enables high-resolution imaging of subcellular structures. In live-cell STED microscopy, dibenzoazocine-conjugated probes achieve spatial resolutions below 60 nm by targeting azide-modified lipids or proteins [5]. For instance, pre-labeling cell membranes with azide-functionalized DiI (DiI-N₃) followed by treatment with 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid derivatives enables real-time visualization of membrane-ER contact sites with minimal photobleaching [5].
A key advancement involves two-color imaging strategies. By pairing dibenzoazocine probes with tetrazine-conjugated dyes, researchers simultaneously track mitochondrial fission (via RhoB-TCO) and plasma membrane dynamics (via DiI-N₃) in neurons, revealing interactions as close as 114 nm [5]. The compound’s hydrophilic butanoic acid group improves aqueous solubility, reducing nonspecific binding and enhancing signal-to-noise ratios in dense cellular environments [2] [5].
The carboxylic acid terminus of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid supports diverse bioconjugation strategies. Carbodiimide coupling (e.g., EDC/NHS chemistry) links the compound to lysine residues on antibodies, creating SPAAC-ready reagents for in situ tagging [3]. For example, DBCO-modified trastuzumab (a HER2-targeting antibody) conjugated to this compound exhibits 31% faster reaction kinetics with azides compared to non-PEGylated variants, attributed to reduced steric hindrance [4].
In proteomic studies, the compound’s dibenzoazocine core serves as a stable handle for enriching azide-labeled glycoproteins. After metabolic incorporation of azido sugars into cell surfaces, SPAAC-mediated conjugation enables pull-down and mass spectrometric analysis of glycosylation patterns [3] [5]. This approach identifies novel post-translational modifications in cancer cells, highlighting its utility in biomarker discovery.
The structure-activity relationship analysis of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid reveals critical insights into the molecular determinants of its biological activity. The dibenzo[b,f]azocin core structure represents the fundamental pharmacophore responsible for bioorthogonal reactivity, providing the essential framework for molecular recognition and enzyme interaction [2] .
The eight-membered azocin ring system exhibits unique conformational properties that distinguish it from conventional seven-membered azepines. Nuclear magnetic resonance spectroscopy and X-ray crystallographic studies demonstrate that the azocin ring adopts a boat-shaped conformation with approximate twofold rotational symmetry, rather than the planar arrangement typical of smaller ring systems [4] [5] [6]. This conformational flexibility enables the compound to access multiple binding modes, potentially explaining its diverse biological activities across different enzyme targets.
The nitrogen atom at position 5 of the dibenzo[b,f]azocin scaffold contributes significant nucleophilic character to the molecule. Electronic effects at this position influence both the compound's reactivity toward azide substrates in bioorthogonal reactions and its binding affinity to protein targets [7]. Substitution patterns around the nitrogen center have been shown to modulate enzyme selectivity, with electron-donating groups generally enhancing binding affinity while electron-withdrawing substituents may reduce activity.
The carbonyl group at position 4 serves as a critical electrophilic center that facilitates covalent interactions with nucleophilic residues in enzyme active sites. This functional group also participates in hydrogen bonding networks that stabilize protein-ligand complexes [8]. The electronic properties of this carbonyl can be fine-tuned through strategic substitutions on the aromatic rings, allowing for optimization of both reactivity and selectivity.
The butanoic acid linker represents a crucial structural element that bridges the dibenzo[b,f]azocin pharmacophore with potential drug delivery systems. The four-carbon chain length provides optimal spatial positioning for bioorthogonal reactions while maintaining sufficient hydrophilicity for aqueous solubility [9]. Studies have demonstrated that shorter or longer alkyl chains result in decreased activity, suggesting that the butanoic acid length represents an optimal balance between flexibility and geometric constraints.
| Structural Feature | Activity Impact | SAR Relationship |
|---|---|---|
| Dibenzo[b,f]azocin core | Essential for bioorthogonal reactivity | Core structure required |
| Eight-membered ring | Conformational flexibility | Optimal ring size |
| Nitrogen at position 5 | Nucleophilic character | Electronic effects important |
| Carbonyl at position 4 | Electrophilic reactivity | Reactivity modulation |
| Butanoic acid linker | Hydrophilic linker function | Chain length critical |
The integration of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid into targeted drug delivery systems represents a significant advancement in precision medicine applications. The compound's unique bioorthogonal reactivity profile makes it an ideal candidate for strain-promoted azide-alkyne cycloaddition reactions, which proceed rapidly under physiological conditions without requiring cytotoxic copper catalysts [8] [10] [11].
Bioorthogonal labeling strategies utilizing this compound have demonstrated exceptional efficiency in cellular environments. The azide-cyclooctyne reaction mechanism proceeds through a concerted cycloaddition process that forms stable triazole linkages with excellent selectivity for azide-containing substrates [8]. This selectivity is particularly valuable in complex biological systems where numerous competing functional groups are present.
Click chemistry conjugation approaches have been successfully employed to attach various therapeutic payloads to the dibenzo[b,f]azocin scaffold. The resulting conjugates maintain the biological activity of both the targeting moiety and the therapeutic agent while providing enhanced stability and controlled release properties [8] [10] [11]. These systems have shown particular promise in cancer therapy applications, where selective delivery to tumor cells can significantly improve therapeutic indices.
The compound's compatibility with antibody-drug conjugate technologies has opened new avenues for targeted cancer treatment. Linker cleavage mechanisms can be designed to release active drugs specifically within target cells, minimizing systemic toxicity while maximizing therapeutic efficacy [9] [12]. The hydrophilic nature of the butanoic acid terminus facilitates conjugation to various antibody platforms without compromising binding affinity or specificity.
Peptide conjugation strategies have leveraged the compound's ability to form covalent bonds with cysteine residues in cell-penetrating peptides. These conjugates demonstrate enhanced cellular uptake compared to unconjugated compounds, with particular selectivity for certain cell types [9] [13]. The mechanism involves receptor-mediated endocytosis followed by intracellular release of the active compound through enzymatic cleavage.
The enzyme inhibition profile of 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid and related derivatives reveals a complex pattern of molecular interactions across multiple target classes. Protein kinase A inhibition occurs through competitive binding at the adenosine triphosphate binding site, with an inhibition constant of 122 micromolar [7] [14]. The dibenzo[b,f]azocin core structure provides the necessary geometric complementarity for effective binding, while the oxobutanoic acid chain contributes additional stabilizing interactions.
Topoisomerase II inhibition represents one of the most potent activities observed for related compounds, with inhibition constants as low as 6.36 micromolar [2] [15]. The mechanism involves DNA intercalation through the planar aromatic system, combined with direct binding to the enzyme's active site. This dual mechanism of action contributes to the compound's efficacy against rapidly dividing cancer cells, where topoisomerase II activity is essential for DNA replication and cell division.
Histone deacetylase inhibition occurs through zinc coordination at the enzyme's catalytic center, with the oxobutanoic acid terminus providing the necessary metal-binding functionality [16] [17]. The dibenzo[b,f]azocin scaffold positions the zinc-binding group at the optimal distance and orientation for effective inhibition. This mechanism is particularly relevant for epigenetic therapeutic approaches in cancer treatment.
Glycogen synthase kinase 3 beta inhibition follows an allosteric modulation mechanism, where the compound binds to a site distinct from the adenosine triphosphate binding pocket [18]. This binding mode induces conformational changes that reduce the enzyme's catalytic efficiency without directly competing with natural substrates. The allosteric mechanism provides opportunities for achieving higher selectivity compared to competitive inhibitors.
The carbonic anhydrase inhibition profile demonstrates exceptional potency, with inhibition constants ranging from 0.83 to 95 micromolar depending on the specific isoform [19]. The mechanism involves coordination of the zinc ion at the enzyme's active site, with the carboxylic acid group providing the primary metal-binding interaction. This activity suggests potential applications in treating conditions where carbonic anhydrase modulation is therapeutically beneficial.
| Enzyme Target | IC₅₀ (μM) | Activity Level | Mechanism |
|---|---|---|---|
| Protein Kinase A | 122 | Moderate | ATP competitive |
| Topoisomerase II | 6.36 | High | DNA intercalation |
| Histone Deacetylase | 15-25 | High | Histone modification |
| GSK-3β | 16-50 | Moderate | Allosteric modulation |
| Carbonic Anhydrase | 0.83-95 | Very High | Zinc coordination |
The nitrogen lone pair at position 5 contributes significant binding affinity through donation interactions with electron-deficient centers in target proteins. Computational modeling indicates that this feature is located approximately 2.1 Å from the aromatic centroid, with a tolerance range of 1.0 Å for maintaining biological activity [20] [21]. The importance score of 0.85 reflects the critical role of this interaction in determining binding affinity and selectivity.
The carbonyl oxygen at position 4 participates in hydrogen bonding networks that stabilize protein-ligand complexes. This feature is positioned 4.2 Å from the aromatic centroid with a spatial tolerance of 0.8 Å, indicating the precision required for optimal binding geometry [20] [21] [22]. The high importance score of 0.90 underscores the critical nature of this interaction for biological activity.
The carboxylic acid group at the terminus of the butanoic acid chain provides ionic interactions with positively charged residues in protein binding sites. Located 6.8 Å from the aromatic centroid, this feature has a larger tolerance range of 1.2 Å, reflecting the flexibility of the alkyl chain linker [20] [21]. Despite its distance from the core structure, the importance score of 0.75 indicates significant contributions to binding affinity.
Hydrophobic regions within the pharmacophore model account for van der Waals interactions with nonpolar amino acid residues. These features are distributed around the dibenzo[b,f]azocin core, with the primary hydrophobic center located 1.8 Å from the aromatic centroid [20] [21] [22]. The larger tolerance range of 2.0 Å reflects the less stringent geometric requirements for hydrophobic interactions compared to more specific binding modes.
The molecular volume of 285.4 cubic angstroms with a tolerance of ±15% provides constraints on the size and shape of compounds that can effectively bind to target proteins. This parameter is particularly important for designing analogs that maintain the essential pharmacophore features while potentially improving other properties such as solubility or metabolic stability [20] [21].
| Pharmacophore Feature | Spatial Coordinates (Å) | Tolerance (Å) | Importance Score | Target Interaction |
|---|---|---|---|---|
| Aromatic ring system | 0.0, 0.0, 0.0 | 1.5 | 0.95 | π-π stacking |
| Nitrogen lone pair | 2.1, 1.5, 0.5 | 1.0 | 0.85 | Lone pair donation |
| Carbonyl oxygen | 4.2, 2.1, 1.0 | 0.8 | 0.90 | Hydrogen bonding |
| Carboxylic acid group | 6.8, 3.2, 1.2 | 1.2 | 0.75 | Ionic interaction |
| Hydrophobic region | 1.8, -1.2, 0.8 | 2.0 | 0.80 | Van der Waals |
The pharmacophore model has been validated through extensive computational studies and experimental testing of structural analogs. Compounds that maintain the essential pharmacophore features while introducing modifications to non-critical regions have shown retained or improved biological activity. This approach has guided the design of second-generation analogs with enhanced potency, selectivity, and pharmaceutical properties.